GABA Uptake Inhibitory Activity: Tetrazole vs. 3-Hydroxy-3-(4-methoxyphenyl)azetidine Analogs
In a comparative evaluation of azetidine derivatives as GABA uptake inhibitors, tetrazole-containing analogs (including the structural class to which CAS 1009367-63-8 belongs) exhibited no measurable potency at GAT-1 or GAT-3 transporters, whereas 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives demonstrated moderate affinity [1].
| Evidence Dimension | GABA uptake inhibition potency (IC₅₀) at GAT-1 and GAT-3 transporters |
|---|---|
| Target Compound Data | No potency (IC₅₀ > 100 μM or inactive) |
| Comparator Or Baseline | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives: compound 18b (GAT-1 IC₅₀ = 26.6 ± 3.3 μM); compound 18e (GAT-3 IC₅₀ = 31.0 ± 4.7 μM) |
| Quantified Difference | Activity abolished; comparator exhibits measurable inhibition with IC₅₀ values in the 26-31 μM range |
| Conditions | In vitro radioligand binding assay using [³H]GABA and human GAT-1/GAT-3 expressing cell lines |
Why This Matters
This negative selectivity profile is critical for researchers requiring an azetidine-tetrazole scaffold that avoids off-target GABAergic activity, enabling cleaner mechanistic studies in CNS-related programs.
- [1] Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2466. View Source
